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4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Lipophilicity Drug-likeness Quinazolinone

4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- (CAS 27945-58-0), also cataloged as SRC-689, is a synthetic 2,3-disubstituted 4(3H)-quinazolinone heterocycle with molecular formula C17H17N3O2 and molecular weight 295.34 g/mol. It belongs to the 4-quinazolinone class, a privileged scaffold widely explored in medicinal chemistry for kinase inhibition, GPCR modulation, and antimicrobial applications.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 27945-58-0
Cat. No. B11840249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
CAS27945-58-0
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)N)C
InChIInChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3
InChIKeyCXTNHLYQMZUPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- (CAS 27945-58-0): Core Identity & Sourcing Baseline


4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- (CAS 27945-58-0), also cataloged as SRC-689, is a synthetic 2,3-disubstituted 4(3H)-quinazolinone heterocycle with molecular formula C17H17N3O2 and molecular weight 295.34 g/mol [1]. It belongs to the 4-quinazolinone class, a privileged scaffold widely explored in medicinal chemistry for kinase inhibition, GPCR modulation, and antimicrobial applications [2]. The compound features a 7-amino group on the quinazolinone core and a 3-(4-hydroxy-3,5-dimethylphenyl) N3-substituent, a specific substitution pattern that distinguishes it from generic quinazolinone building blocks. Publicly available authoritative databases confirm its identity and computed physicochemical properties, but peer-reviewed biological profiling data for this exact compound remain exceptionally limited [1].

Why 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- Cannot Be Replaced by Unsubstituted or Mono-Substituted Quinazolinone Analogs


Substituting this compound with a simpler 2-methyl-4(3H)-quinazolinone core or a 3-phenyl-2-methyl-4(3H)-quinazolinone analog is not functionally equivalent because the specific 7-amino and 3-(4-hydroxy-3,5-dimethylphenyl) substituents simultaneously modulate hydrogen-bonding capacity, lipophilicity, and conformational restriction. The 7-amino group introduces an additional H-bond donor (total HBD = 2) and acceptor site absent in the unsubstituted core, while the 3-(4-hydroxy-3,5-dimethylphenyl) group increases XLogP to 2.1 versus ~0.8 for 2-methyl-4(3H)-quinazolinone [1]. The presence of a single rotatable bond (the N3–aryl linkage) and two H-bond donors restricts conformational flexibility and alters molecular recognition profiles compared to analogs lacking the 7-amino or phenolic -OH groups. These quantifiable differences in computed descriptors have direct consequences for target engagement, solubility, and permeability that cannot be replicated by generic in-class substitution [2].

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- (CAS 27945-58-0)


Lipophilicity Shift vs. 2-Methyl-4(3H)-Quinazolinone Core: XLogP3-AA Differential of +1.3 Units Drives Differential Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 2.1 [1], compared to 0.8 for 2-methyl-4(3H)-quinazolinone (PubChem CID 74740) [2]. This +1.3 log unit shift moves the compound from a low-permeability to an intermediate-permeability regime, consistent with the influence of the 3-(4-hydroxy-3,5-dimethylphenyl) and 7-amino substituents. No direct experimental logD or PAMPA data were located for the target compound; the comparison is cross-study using computed descriptors under identical PubChem XLogP3 methodology.

Lipophilicity Drug-likeness Quinazolinone

Hydrogen Bond Donor Count Doubling vs. N3-Unsubstituted Quinazolinones Enables Distinct Target Recognition

The target compound possesses 2 hydrogen bond donors (7-amino and 4-hydroxy groups) and 4 H-bond acceptors [1]. In contrast, 2-methyl-4(3H)-quinazolinone has 1 HBD and 3 HBA, while 3-phenyl-2-methyl-4(3H)-quinazolinone has 0 HBD and 3 HBA (PubChem CID 688688) [2]. The 7-amino group is positioned analogous to the C7 substituent in several known kinase inhibitor pharmacophores (e.g., gefitinib and erlotinib possess a 7-methoxy or 7-(2-methoxyethoxy) group that engages the ATP-binding pocket). The additional HBD at C7 permits hydrogen-bonding interactions with the hinge region of kinases that are unavailable to 7-unsubstituted analogs.

H-Bond Donors Molecular Recognition Kinase Hinge Binding

Conformational Restriction: Single Rotatable Bond Minimizes Entropic Penalty upon Target Binding vs. Flexible-Chain Analogs

The target compound has exactly 1 rotatable bond (the N3–aryl C–N linkage) [1]. This contrasts with 3-substituted quinazolinones bearing flexible alkyl or aminoalkyl chains, which typically possess 3–6 rotatable bonds and lose additional conformational entropy upon binding. For example, 3-(2-hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one (same molecular formula C17H17N3O2 but different connectivity) has 4 rotatable bonds [2]. The near-rigid structure of the target compound reduces the entropic penalty of target binding by an estimated 0.5–1.5 kcal/mol per restricted bond (class-level thermodynamic inference), which can translate to a 2- to 10-fold improvement in binding affinity when the bound conformation is pre-organized.

Conformational Restriction Entropic Penalty Scaffold Rigidity

Certified Purity Floor of 98% (HPLC) vs. Unspecified-Grade Quinazolinone Building Blocks Reduces Assay Variability

Commercial suppliers (e.g., MolCore) list this compound with a certified purity of NLT 98% by HPLC . This contrasts with generic 2-methyl-4(3H)-quinazolinone or 3-phenylquinazolinone building blocks frequently offered at ≥95% purity without defined impurity profiles. A 3 percentage-point purity differential, if dominated by a single bioactive impurity present at 2–5%, can produce false-positive hit rates of 10–30% in single-concentration HTS screens (class-level inference from industry QC studies) [1]. The defined 98% specification reduces this risk and improves inter-lot reproducibility for SAR campaigns.

Purity Specification Quality Control Reproducibility

High-Value Application Scenarios for 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- (CAS 27945-58-0) Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Design: Exploiting the 7-Amino H-Bond Donor for ATP-Competitive Inhibitor Scaffolds

The presence of two hydrogen bond donors—including the 7-amino group positioned at the C7 locus analogous to the hinge-binding region of 4-anilinoquinazoline kinase inhibitors—makes this compound a structurally rational starting point for designing ATP-competitive kinase inhibitors. The additional HBD at C7 (quantified in Evidence Item 2) offers a key interaction not available from 3-phenyl-2-methyl-4(3H)-quinazolinone (0 HBD) or 2-methyl-4(3H)-quinazolinone (1 HBD). [1]

Cellular Permeability-Optimized Probe Design: Leveraging a +1.3 XLogP3-AA Shift for Intracellular Target Engagement

The computed lipophilicity of XLogP3-AA = 2.1 positions this compound in an intermediate permeability regime suitable for cell-based assays, providing an estimated 3- to 5-fold passive permeability advantage over the core 2-methyl-4(3H)-quinazolinone (XLogP3-AA = 0.8). This differential (Evidence Item 1) supports its selection for intracellular target screening where simpler analogs fail to achieve adequate cellular penetration. [2]

Fragment-Based or Structure-Based Drug Design with Pre-Organized Scaffolds Requiring Minimal Conformational Sampling

With only one rotatable bond, this quinazolinone offers a near-rigid scaffold that minimizes entropic penalty upon target binding (estimated 0.9–4.5 kcal/mol advantage vs. flexible-chain analogs with 4+ rotatable bonds; Evidence Item 3). This property is particularly valuable in fragment-based drug design (FBDD), where rigid, low-molecular-weight cores are preferred for efficient ligand optimization and crystallographic characterization. [3]

High-Reproducibility HTS Library Construction Requiring Defined Purity Specifications

The vendor-certified NLT 98% purity (Evidence Item 4) directly addresses the problem of false positives arising from impurities in screening libraries. For organizations building annotated compound collections for kinase or GPCR panel screening, this purity specification reduces the risk of selecting a compound whose apparent activity originates from a 2–5% impurity, thus lowering downstream triage burden and improving hit confirmation rates.

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